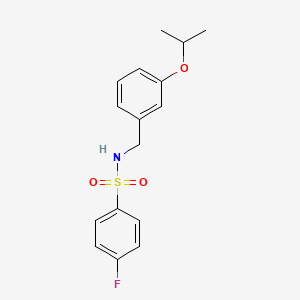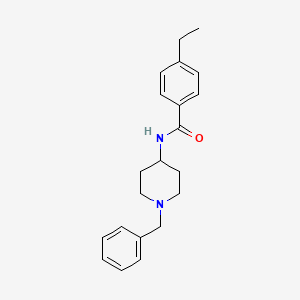![molecular formula C19H23ClN2O2S B4625985 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Vue d'ensemble
Description
The compound “1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine” belongs to a class of chemicals that have attracted interest for their potential applications in medicinal chemistry and as intermediates in organic synthesis. This interest stems from their structural features, which can impart significant biological activity.
Synthesis Analysis
The synthesis of similar compounds involves several key steps, including the coupling of chlorobenzyl components with piperazine derivatives under controlled conditions. For instance, compounds with related structures have been synthesized through reactions involving sulfonyl chlorides and piperazine, followed by specific modifications to introduce different functional groups (Borrmann et al., 2009).
Applications De Recherche Scientifique
1. Antagonism of Adenosine Receptors
A study developed a series of compounds, including those similar to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, as adenosine A2B receptor antagonists. These compounds were found to have high selectivity and potency, with some showing subnanomolar affinity. This suggests potential applications in targeting adenosine receptors for therapeutic purposes (Borrmann et al., 2009).
2. Metabolic Pathway Analysis
Another study focused on the oxidative metabolism of a compound structurally related to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, identifying key enzymes involved in its metabolic pathway. This research has implications for understanding how similar compounds are processed in the body and their potential interactions with other drugs (Hvenegaard et al., 2012).
3. Biological Screening and Fingerprint Applications
A series of compounds, including derivatives of 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, were synthesized and screened for various biological activities. Some of these compounds showed significant antibacterial, antifungal, and anthelmintic activity. Additionally, they were explored for latent fingerprint analysis, indicating a potential application in forensic science (Khan et al., 2019).
4. Inhibition of HIV-1 Reverse Transcriptase
A novel class of non-nucleoside inhibitors for HIV-1 reverse transcriptase was synthesized, with structures analogous to 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine. These compounds demonstrated significant potency against HIV-1 reverse transcriptase, indicating potential use in HIV treatment (Romero et al., 1994).
5. Antimicrobial Activity
Research into pyrido(2,3-d)pyrimidine derivatives, which share structural features with 1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine, revealed significant antibacterial activity against gram-negative bacteria. This suggests potential applications of similar compounds in developing new antimicrobial agents (Matsumoto & Minami, 1975).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-15-5-3-8-19(16(15)2)21-9-11-22(12-10-21)25(23,24)14-17-6-4-7-18(20)13-17/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGKHYJYFSTEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)